N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Description

Properties

IUPAC Name |

N-methyl-4-pyrrolidin-1-yloxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWDZAOFJLOZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS 1215672-25-5)

To the End User: A Note on Data Scarcity

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that detailed technical data for N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS 1215672-25-5) is not publicly available at a level that would permit the creation of an in-depth technical guide as requested. While the compound is commercially available, indicating its synthesis is known and it is stable for distribution, the specific experimental protocols, comprehensive spectroscopic data (NMR, IR, MS), and detailed applications in drug development are not disclosed in accessible literature. The following guide has been constructed based on the limited available information and general chemical principles relevant to a molecule of this type, aimed at providing a foundational understanding for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a methylamino group and a pyrrolidine moiety. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry, likely serving as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two amine functionalities, one tertiary within the pyrrolidine ring and one secondary on the tetrahydrofuran ring, along with the ether linkage in the tetrahydrofuran, provides multiple points for chemical modification and interaction with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that without experimental data, some of these properties are based on computational models.

| Property | Value | Source |

| CAS Number | 1215672-25-5 | Publicly available data |

| Molecular Formula | C₉H₁₈N₂O | ChemBK[1] |

| Molecular Weight | 170.25 g/mol | ChemBK[1] |

| Appearance | Colorless or light yellow liquid | ChemBK[1] |

| Solubility | Soluble in water and common organic solvents | ChemBK[1] |

| Stability | Reported to be relatively stable at room temperature | ChemBK[1] |

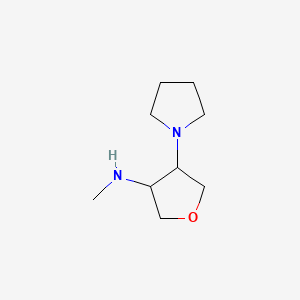

Chemical Structure and Stereochemistry

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

A critical aspect for drug development is the stereochemistry of the molecule. The tetrahydrofuran ring contains two chiral centers at positions 3 and 4. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The biological activity of chiral molecules is often highly dependent on their stereochemistry. Without specific synthetic details or chiral analysis data, the commercially available compound may be a racemic mixture or a specific diastereomer. Researchers should assume a mixture of stereoisomers unless otherwise specified by the supplier.

Potential Synthesis Pathway

While a detailed, validated protocol is unavailable, a plausible synthetic route can be proposed based on general organic chemistry principles. A common method for preparing such amines involves nucleophilic substitution and reductive amination.

Figure 2: A hypothetical multi-step synthesis pathway.

Disclaimer: This proposed pathway is for illustrative purposes only and has not been experimentally validated. The actual synthesis employed by commercial suppliers may differ significantly.

Applications in Drug Discovery and Development

The structural motifs within this compound are prevalent in many biologically active compounds. The pyrrolidine ring is a common feature in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a scaffold for diverse substitutions. The tetrahydrofuran ring acts as a polar, flexible linker.

Given its structure, this compound could be a key intermediate for the synthesis of:

-

Kinase inhibitors: The amine functionalities can be used to build pharmacophores that interact with the hinge region of protein kinases.

-

Receptor antagonists or agonists: The molecule could be elaborated to fit into the binding pockets of various receptors.

-

Antiviral or antibacterial agents: The heterocyclic nature of the compound is a common feature in many antimicrobial drugs.

Without specific examples in the literature, its role remains speculative but holds promise for library synthesis and lead optimization campaigns.

Safety and Handling

As an organic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[1] This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Direct contact with skin, eyes, and the respiratory tract should be avoided.[1] It is also advised to keep the compound away from sources of ignition.[1] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound (CAS 1215672-25-5) represents a chemical entity with significant potential as a building block in medicinal chemistry. However, the current lack of publicly available, in-depth technical data presents a challenge for researchers. The commercial availability of this compound suggests that such data exists within proprietary domains. Future disclosure of its synthetic methods, spectroscopic characterization, and applications in scientific publications or patents would be of great value to the drug discovery community, enabling its broader utilization in the development of novel therapeutics. Researchers interested in this compound are encouraged to perform their own detailed characterization upon acquisition.

References

-

1215672-25-5 - ChemBK. Available at: [Link]

Sources

"N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Abstract

In drug discovery and chemical biology, researchers frequently encounter novel chemical entities with unknown biological activities. This guide provides a comprehensive, field-proven framework for systematically elucidating the mechanism of action (MoA) of such compounds. Using the uncharacterized molecule, this compound, as a case study, we present a phased, multi-disciplinary approach that integrates in silico analysis, in vitro screening, target validation, and cellular characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step, thereby providing a robust roadmap for navigating the complexities of MoA determination.

Introduction: The Challenge of an Unknown Molecule

This compound is a heterocyclic amine that, as of current scientific literature, lacks a characterized biological profile. Its primary documentation appears within the patent literature as a synthetic intermediate for the preparation of more complex molecules. This presents a common scenario in medicinal chemistry: the existence of a novel structure with unexplored pharmacological potential. The objective of this guide is to outline a systematic and scientifically rigorous workflow to take such a molecule from a complete unknown to a compound with a well-defined mechanism of action.

This process is not merely a sequence of assays but a logical progression of hypothesis generation, testing, and refinement. We will treat this compound as our candidate molecule and detail the steps required to uncover its potential biological targets and physiological effects.

Phase I: Hypothesis Generation through Structural and In Silico Analysis

Before embarking on extensive and costly wet-lab experiments, a thorough analysis of the molecule's structure can provide valuable clues to its potential biological targets. This initial phase focuses on generating a testable hypothesis.

Structural Deconstruction and Pharmacophore Analysis

The structure of our case molecule contains several key chemical features that are present in known pharmacologically active compounds:

-

Tertiary Amine (N-Methyl): This group is a common feature in many neurotransmitters and drugs targeting the central nervous system (CNS), often involved in interactions with aminergic G-protein coupled receptors (GPCRs) or transporters.

-

Pyrrolidine Ring: This saturated heterocyclic motif is found in numerous natural and synthetic compounds with diverse biological activities, including agonists and antagonists of nicotinic and muscarinic acetylcholine receptors.

-

Tetrahydrofuran Ring: This moiety, particularly with its oxygen atom, can act as a hydrogen bond acceptor, a common interaction motif in ligand-receptor binding.

Based on these fragments, we can hypothesize that this compound may interact with receptors or transporters within the CNS, particularly those that recognize endogenous ligands like acetylcholine or other biogenic amines.

In Silico Screening and Target Prediction

Computational methods can be employed to screen our molecule against libraries of known protein structures. This can help to prioritize potential target classes and refine our hypothesis.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

-

3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Pharmacophore Model Generation: Identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule to create a pharmacophore model.

-

Database Screening: Screen this model against a database of protein targets (e.g., Protein Data Bank - PDB) to identify proteins with binding sites that can accommodate the pharmacophore.

-

Reverse Docking: Perform docking simulations of the molecule against a panel of prioritized biological targets (e.g., muscarinic receptors, dopamine transporters, serotonin receptors) to estimate binding affinity and identify plausible binding poses.

-

Analysis and Prioritization: Analyze the docking scores and binding interactions to rank potential targets for in vitro validation. The most promising candidates will exhibit low binding energies and favorable intermolecular interactions (e.g., hydrogen bonds, salt bridges) with key residues in the binding pocket.

Phase II: In Vitro Screening and Target Validation

With a prioritized list of potential targets from our in silico analysis, the next phase involves empirical testing to confirm these interactions and determine the functional consequences of binding.

Broad-Panel Profiling

To cast a wide net and identify potential off-target effects early, the compound should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services often provide such profiling services, offering a cost-effective way to quickly assess the compound's selectivity.

Target-Specific Binding Assays

Based on the results of the in silico screening and broad-panel profiling, we will proceed with dedicated binding assays for the most promising targets. Let us assume our initial analysis points towards muscarinic acetylcholine receptors (mAChRs) as a high-potential target class.

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific mAChR subtype (e.g., M1-M5).

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Reaction Setup: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-NMS for mAChRs), and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Description | Hypothetical Result |

| IC50 | Concentration for 50% inhibition of radioligand binding | 150 nM |

| Ki | Inhibition constant, a measure of binding affinity | 75 nM |

Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, the next critical step is to determine the functional effect of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator?

Experimental Protocol: Gq-Mediated Calcium Mobilization Assay (for M1, M3, M5 mAChRs)

-

Cell Culture: Culture a cell line expressing the target receptor (e.g., CHO-M1 cells) in a 96-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of the maximal response) for agonistic activity. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol) and observe any rightward shift in the agonist's dose-response curve.

| Parameter | Description | Hypothetical Result |

| EC50 | Concentration for 50% of maximal functional response | 300 nM |

| Emax | Maximum observed effect relative to a full agonist | 95% (Full Agonist) |

Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and signaling pathways are essential for understanding the complex processes involved in MoA elucidation.

Caption: Experimental workflow for MoA elucidation.

Caption: Hypothetical signaling pathway for M1 receptor agonism.

Conclusion and Future Directions

The journey from an uncharacterized molecule to a compound with a defined mechanism of action is a cornerstone of modern pharmacology and drug development. While this compound currently remains an enigma, the systematic approach detailed in this guide provides a clear and robust path to uncovering its biological function. By integrating computational analysis with empirical in vitro testing, researchers can efficiently generate and validate hypotheses, determine binding affinity and functional efficacy, and ultimately elucidate the precise molecular interactions that drive a compound's physiological effects.

Future work on a validated 'hit' compound would progress to more complex biological systems, including studies in primary cells, tissue preparations, and eventually, in vivo models to understand its broader physiological and potential therapeutic effects. This structured, multi-phased approach ensures that research efforts are logical, efficient, and built upon a foundation of scientific rigor.

References

- Title: Preparation of (3R,4R)-4-amino-3-fluoropyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemical nuances of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. The substituted tetrahydrofuran ring is a prevalent scaffold in numerous bioactive natural products and pharmaceutical agents. Understanding the precise three-dimensional arrangement of substituents on this core structure is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. This document will delve into the foundational principles of its structure, explore the potential stereoisomers, and present established methodologies for stereoselective synthesis and characterization, thereby offering a crucial resource for researchers engaged in the development of novel therapeutics centered around this heterocyclic motif.

Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a key structural component in a wide array of biologically active molecules. Its prevalence in natural products and synthetic drugs underscores its importance as a privileged scaffold in medicinal chemistry. The strategic placement of substituents on the THF ring can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, with its disubstituted pattern, presents a compelling case for a detailed stereochemical investigation.

Core Molecular Structure

The fundamental structure of this compound, as identified by its CAS Number 1215672-25-5, comprises a central tetrahydrofuran ring.[1][2] This five-membered saturated heterocycle is substituted at the 3- and 4-positions.

-

At the C3 position: An N-methylamine group (-NHCH₃) is attached.

-

At the C4 position: A pyrrolidin-1-yl group is attached.

The molecular formula of this compound is C₉H₁₈N₂O, and it has a molecular weight of 170.255 g/mol .[1]

| Property | Value | Source |

| CAS Number | 1215672-25-5 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.255 g/mol | [1] |

| MDL Number | MFCD11840264 | [1] |

Unraveling the Stereochemistry

The presence of two stereogenic centers at the C3 and C4 positions of the tetrahydrofuran ring gives rise to multiple stereoisomers. The relative orientation of the N-methylamine and pyrrolidin-1-yl substituents can be either cis or trans. Furthermore, each of these diastereomers can exist as a pair of enantiomers.

-

Cis Isomers: The N-methylamine and pyrrolidin-1-yl groups are on the same face of the tetrahydrofuran ring. This configuration exists as a pair of enantiomers: (3R,4S) and (3S,4R).

-

Trans Isomers: The N-methylamine and pyrrolidin-1-yl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

The specific stereochemistry of a given isomer will have a profound impact on its biological activity, a well-established principle in drug development.[3]

Caption: Stereoisomers of the target compound.

Principles of Stereoselective Synthesis

Recent advances in organic synthesis have yielded numerous powerful methods for the stereoselective construction of tetrahydrofuran rings.[4][5] These strategies often involve:

-

Cycloaddition Reactions: [3+2] annulation reactions of aminocyclopropanes with aldehydes can provide stereoselective access to aminotetrahydrofurans.[6]

-

Palladium-Catalyzed Reactions: Palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity.[7]

-

Redox-Relay Heck Reactions: This strategy, starting from readily available cis-butene-1,4-diol, can generate cyclic hemiacetals that serve as precursors to a range of disubstituted tetrahydrofurans.[7]

-

Thermally Induced Transformations: 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates can be thermally converted to 2,3,4-trisubstituted tetrahydrofurans with good diastereoselectivity.[8]

-

Hayashi-Heck Arylation and Hydroformylation: A two-step protocol involving an enantioselective Hayashi-Heck arylation followed by a diastereoselective hydroformylation can yield anti-2,4-disubstituted tetrahydrofurans.[9]

The following protocol outlines a conceptual, multi-step synthesis to access a specific stereoisomer, drawing upon established principles of stereoselective synthesis of substituted tetrahydrofurans.[10]

Step 1: Asymmetric Aldol Reaction

-

Objective: To establish the first stereocenter.

-

Procedure: A chiral auxiliary-controlled aldol reaction between a suitable enolate and an aldehyde to generate a β-hydroxy ketone with high diastereoselectivity.

-

Rationale: The choice of chiral auxiliary dictates the absolute stereochemistry of the newly formed stereocenter.

Step 2: Reduction of the Ketone

-

Objective: To create the second stereocenter.

-

Procedure: Diastereoselective reduction of the ketone functionality to a hydroxyl group using a sterically hindered reducing agent (e.g., L-selectride).

-

Rationale: The approach of the hydride is directed by the existing stereocenter, leading to the preferential formation of one diastereomer.

Step 3: Cyclization to Form the Tetrahydrofuran Ring

-

Objective: To construct the heterocyclic core.

-

Procedure: Acid-catalyzed intramolecular cyclization of the resulting 1,3-diol.

-

Rationale: The stereochemistry of the diol dictates the relative stereochemistry of the substituents on the newly formed tetrahydrofuran ring.

Step 4: Functional Group Interconversion and Introduction of Amines

-

Objective: To install the N-methylamine and pyrrolidine moieties.

-

Procedure: A series of protection, activation, and nucleophilic substitution steps to introduce the two nitrogen-containing substituents with the desired stereochemistry.

Caption: Conceptual stereoselective synthesis workflow.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the absolute and relative stereochemistry of the synthesized isomers is critical. A combination of analytical techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coupling constants between protons on the tetrahydrofuran ring can provide information about their relative stereochemistry (cis or trans).

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity of protons, which is invaluable for assigning relative stereochemistry.

-

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers and determine enantiomeric excess (ee).

| Technique | Application | Expected Outcome |

| ¹H NMR | Determination of relative stereochemistry | Different coupling constants for cis and trans isomers. |

| NOESY/ROESY | Confirmation of relative stereochemistry | Correlation peaks indicating spatial proximity of substituents. |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry | A three-dimensional crystal structure. |

| Chiral HPLC | Separation of enantiomers and determination of ee | Two distinct peaks for a racemic mixture, one for an enantiopure compound. |

Conclusion

This compound represents a molecule of significant interest for medicinal chemists due to its substituted tetrahydrofuran core. A thorough understanding of its stereochemical properties is fundamental to any drug discovery program involving this scaffold. The principles of stereoselective synthesis and the application of advanced analytical techniques are indispensable tools for the preparation and characterization of stereochemically pure isomers. This guide provides a foundational framework for researchers to approach the synthesis and analysis of this and related compounds, ultimately facilitating the development of novel and effective therapeutic agents.

References

-

Amerigo Scientific. This compound. [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

-

De, S., & Njardarson, J. T. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. [Link]

-

Franz, A. K., & Daniele, M. A. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition, 56(24), 6758-6761. [Link]

-

ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Link]

-

Ghosh, A. K., & Cheng, X. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck/Hydroformylation Sequence. The Journal of Organic Chemistry. [Link]

-

Jin, W., Xu, G., & Yu, G. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(21), 4243-4249. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-aMine | 1215672-25-5 [amp.chemicalbook.com]

- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Recent Advances in the Stereoselective Synthesis of [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrofuran synthesis [organic-chemistry.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Highly Stereoselective Synthesis of Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of the novel tertiary amine, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS No. 1215672-25-5). In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral features of this molecule. The insights herein are intended to guide researchers and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

This compound is a complex heterocyclic compound featuring a tetrahydrofuran ring substituted with both a methylamino and a pyrrolidinyl group. Its structural complexity, containing multiple chiral centers, suggests the potential for diverse biological activities, making it a molecule of interest in medicinal chemistry and drug discovery. The unambiguous determination of its structure and purity is paramount for any research and development endeavor. Spectroscopic methods are the cornerstone of such molecular characterization.

This guide presents a predicted spectroscopic profile of the target molecule. The predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally related compounds. While predictive, this information provides a robust framework for interpreting future experimental data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| N-CH₃ | 2.2 - 2.4 | s | - |

| Pyrrolidine CH₂ (α to N) | 2.5 - 2.7 | m | - |

| Pyrrolidine CH₂ (β to N) | 1.7 - 1.9 | m | - |

| Tetrahydrofuran CH (adjacent to N-methyl) | 2.8 - 3.2 | m | - |

| Tetrahydrofuran CH (adjacent to pyrrolidine) | 3.0 - 3.4 | m | - |

| Tetrahydrofuran CH₂ (O-CH₂) | 3.6 - 4.1 | m | - |

Rationale for Predictions:

-

The N-CH₃ protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to a nitrogen atom.

-

The pyrrolidine protons will likely present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons alpha to the nitrogen will be deshielded compared to the beta protons.

-

The tetrahydrofuran ring protons will also exhibit complex multiplets. The protons on carbons bearing the nitrogen substituents (C3 and C4) will be in the 2.8-3.4 ppm range, while the protons on the carbon adjacent to the oxygen atom (C5) will be the most deshielded, appearing further downfield. The relative stereochemistry of the substituents will significantly influence the exact chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 45 |

| Pyrrolidine C (α to N) | 50 - 60 |

| Pyrrolidine C (β to N) | 20 - 30 |

| Tetrahydrofuran C (C-N-methyl) | 60 - 70 |

| Tetrahydrofuran C (C-pyrrolidine) | 65 - 75 |

| Tetrahydrofuran C (O-CH₂) | 70 - 80 |

Rationale for Predictions:

-

The N-CH₃ carbon will appear in the typical range for an N-alkyl group.

-

The carbons of the pyrrolidine ring alpha to the nitrogen will be deshielded relative to the beta carbons.

-

The carbons of the tetrahydrofuran ring will be influenced by the electronegativity of the attached heteroatoms. The carbons bonded to nitrogen will be in the 60-75 ppm range, while the carbons adjacent to the oxygen will be the most deshielded.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters would typically include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2960-2850 | C-H (alkane) | Stretching |

| 2800-2750 | C-H (N-CH₃) | Stretching (Bohlmann bands) |

| 1470-1430 | C-H | Bending |

| 1150-1050 | C-N | Stretching |

| 1100-1000 | C-O-C | Asymmetric Stretching |

Rationale for Predictions:

-

The spectrum will be dominated by C-H stretching vibrations from the alkyl chains of the tetrahydrofuran and pyrrolidine rings, as well as the N-methyl group.

-

A key diagnostic feature for tertiary amines can be the presence of "Bohlmann bands," which are weak absorptions appearing in the 2800-2750 cm⁻¹ region, arising from the C-H stretching of carbons alpha to the nitrogen.

-

Strong absorptions corresponding to C-N stretching and C-O-C asymmetric stretching are expected in the fingerprint region, confirming the presence of the amine and ether functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a neat liquid film between two potassium bromide (KBr) plates or as a solution in a suitable solvent (e.g., chloroform) in an appropriate cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₈N₂O) is expected at m/z 170 . This peak may be of low intensity due to the facile fragmentation of aliphatic amines.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atoms will be a dominant process.

-

Loss of a propyl group from the pyrrolidine ring or cleavage within the tetrahydrofuran ring.

-

A prominent peak is expected at m/z 70 , corresponding to the pyrrolidin-1-ylmethylene cation.

-

A peak at m/z 44 corresponding to [CH₃-N=CH₂]⁺ is also likely.

-

-

Cleavage of the tetrahydrofuran ring: Fragmentation of the ether linkage can also occur.

-

Molecular Structure and Predicted Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 171.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

Conclusion

This guide provides a foundational, albeit predictive, spectroscopic analysis for this compound. The predicted NMR, IR, and MS data offer a valuable reference for scientists working with this compound, facilitating its identification and characterization. It is imperative that these predictions are validated against experimentally obtained data. The provided protocols offer a starting point for the acquisition of such empirical evidence. As a molecule with potential pharmaceutical applications, rigorous and validated analytical data are essential for advancing its development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the Solubility and Stability Profile of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel tertiary amine, N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine. Recognizing the scarcity of public data on this specific molecule, this document leverages foundational principles of medicinal chemistry and established regulatory guidelines to present a predictive analysis and a robust set of experimental protocols. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for generating critical data required for early-stage pharmaceutical development. The guide details protocols for kinetic and thermodynamic solubility assays and outlines a comprehensive forced degradation study compliant with International Council for Harmonisation (ICH) guidelines.

Part 1: Physicochemical Profile and Theoretical Assessment

A thorough understanding of a compound's intrinsic physicochemical properties is the foundation for predicting its behavior in biological systems and during formulation. In the absence of extensive empirical data for this compound, a theoretical assessment based on its structure is crucial.

1.1 Molecular Structure and Functional Group Analysis

The structure of this compound contains several key functional groups that dictate its likely physicochemical properties:

-

Tertiary Amine (N-Methyl): This group is a weak base. Its ability to be protonated will significantly influence the molecule's solubility in a pH-dependent manner. Tertiary amines are prevalent in pharmaceuticals, often enhancing solubility and enabling favorable interactions with biological targets.[2][3]

-

Tertiary Amine (Pyrrolidine): The pyrrolidine ring also contains a basic nitrogen atom. The presence of two basic centers suggests the molecule will have two pKa values.

-

Ether (Tetrahydrofuran Ring): The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, which may contribute modestly to aqueous solubility.

-

Aliphatic Scaffolding: The hydrocarbon structure contributes to the molecule's lipophilicity.

1.2 Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Impact |

| pKa (Most Basic) | ~9.0 - 10.5 | The tertiary amine nitrogens are the primary basic centers. At physiological pH (~7.4), a significant portion of the molecules will be protonated (cationic), which is expected to dramatically increase aqueous solubility compared to the free base.[4] |

| LogP (Octanol/Water Partition Coefficient) | Moderately Lipophilic | The presence of nine carbon atoms suggests a degree of lipophilicity, while the two nitrogen atoms and one oxygen atom will increase polarity. The overall LogP is likely to be in a range suitable for drug development, but this needs experimental confirmation. |

| Aqueous Solubility | pH-Dependent | Solubility is predicted to be low at high pH (above pKa) where the molecule is in its neutral, free base form. As the pH decreases, protonation will occur, forming a more soluble salt form.[4][5] |

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[6] This section provides protocols for both kinetic and thermodynamic solubility assays, which serve different purposes in the drug discovery pipeline.[7][8]

2.1 Kinetic Solubility Assay (High-Throughput Screening)

This assay is designed for rapid assessment, typically in early discovery, by measuring the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.[7][9][10]

Experimental Protocol: Kinetic Solubility by UV Spectrophotometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well UV-transparent microplate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[8]

-

Clarification: Centrifuge the plate to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new UV plate. Measure the absorbance at the compound's λmax.

-

Data Analysis: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 1% DMSO/PBS solution.

Causality and Trustworthiness: This protocol uses a standardized DMSO concentration to ensure comparability across compounds. The 2-hour incubation is a balance between throughput and allowing the system to approach a pseudo-equilibrium.[8] UV spectrophotometry provides a rapid and reliable endpoint for quantification.

Caption: Workflow for a forced degradation study.

Part 4: Data Presentation and Interpretation

4.1 Solubility Data Summary

Solubility results should be presented clearly, specifying the conditions under which they were measured.

Table 1: Example Solubility Data for this compound

| Assay Type | Medium | Temperature (°C) | Measured Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4, 1% DMSO | 25 | [Insert Experimental Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Experimental Value] |

| Thermodynamic | 0.01 M HCl, pH 2.0 | 25 | [Insert Experimental Value] |

4.2 Stability Data Summary

Forced degradation results should be summarized to show the extent of degradation under each condition and the major degradation products formed.

Table 2: Example Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradants (Relative Retention Time) |

| 0.1 M HCl, 60°C | 24 h | [Value] | [Value] | [RRTs of new peaks] |

| 0.1 M NaOH, 60°C | 24 h | [Value] | [Value] | [RRTs of new peaks] |

| 3% H₂O₂, RT | 24 h | [Value] | [Value] | [RRTs of new peaks] |

| 80°C Heat | 7 days | [Value] | [Value] | [RRTs of new peaks] |

| ICH Q1B Light | - | [Value] | [Value] | [RRTs of new peaks] |

Conclusion

This guide provides a scientifically rigorous framework for determining the solubility and stability of this compound. By combining theoretical predictions with robust, industry-standard experimental protocols, researchers can generate the high-quality data necessary to advance this compound through the drug discovery and development process. The pH-dependent solubility, driven by its tertiary amine functionalities, and its susceptibility to hydrolysis, oxidation, and photolysis are key characteristics that must be thoroughly investigated to inform formulation strategies and define appropriate storage conditions.

References

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

-

ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

IJRPS. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

American Pharmaceutical Review. (2016, March 31). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Retrieved from [Link]

-

ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

-

University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

-

University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

PubMed. (2003, December 12). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-methyl- (CAS 120-94-5). Retrieved from [Link]

- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to Elucidating the Biological Targets of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine is a novel small molecule with a chemical structure suggestive of potential pharmacological activity. The presence of both a tetrahydrofuran ring and a pyrrolidine moiety, scaffolds found in numerous FDA-approved drugs, indicates a high probability of interaction with biological macromolecules.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for the systematic identification and validation of its potential biological targets. We will explore predictive methodologies based on structural analogy, detail robust experimental protocols for target discovery, and outline subsequent validation assays. This document is intended to serve as a technical resource for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Imperative of Target Identification

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fundamentally dependent on understanding its mechanism of action. Identifying the specific biological target(s) of a compound is a critical step in this process.[9] For a novel molecule like this compound, where no prior biological data exists, a multi-faceted approach is required. This involves a synergistic combination of computational prediction, biochemical screening, and cell-based assays.[9] This guide will delineate a logical and experimentally sound workflow to navigate this complex process.

Structural Scaffolds as Predictors of Biological Activity

The molecular architecture of this compound contains two key heterocyclic systems: a tetrahydrofuran (THF) ring and a pyrrolidine ring. Analyzing the known biological roles of these scaffolds can provide initial hypotheses about potential target classes.

The Tetrahydrofuran Moiety

The tetrahydrofuran ring is a five-membered cyclic ether present in a variety of natural products and synthetic drugs.[1][2][3][10] Its inclusion in pharmaceuticals is often associated with improved pharmacokinetic properties.[3] A number of FDA-approved drugs containing a THF nucleus have been developed for a range of diseases.[1][2][3] For instance, the antiviral drug Darunavir and the antihypertensive medication Terazosin both feature this scaffold.[1][2][3] The THF ring can participate in hydrogen bonding and van der Waals interactions within protein binding pockets. Some marine polyketides containing THF rings have shown promising biological activities, including cytotoxic effects against cancer cell lines.[10]

The Pyrrolidine Moiety

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common structural motif in a vast array of pharmacologically active compounds.[4][5][6][7][8] It is a core component of the amino acid proline and is found in numerous natural alkaloids.[6][11] The pyrrolidine ring can confer improved aqueous solubility and other favorable physicochemical properties to a drug molecule.[6][12] The nitrogen atom can act as a hydrogen bond acceptor, while the NH group (in an unsubstituted pyrrolidine) can be a hydrogen bond donor, facilitating interactions with biological targets.[6]

Drugs containing the pyrrolidine scaffold exhibit a wide range of therapeutic effects, including:

-

Antihypertensive: ACE inhibitors like Enalapril and Captopril.[5][8]

-

Antiviral: HCV NS5A inhibitors such as Ombitasvir and Pibrentasvir.[4]

-

Anticonvulsant: Levetiracetam and other pyrrolidine anticonvulsants are used in the treatment of epilepsy.[13]

-

Anticancer, Anti-inflammatory, and Antimicrobial agents .[4][5][8]

Given the prevalence of these scaffolds in molecules targeting enzymes, receptors, and ion channels, it is plausible that this compound interacts with one or more of these protein classes.

A Strategic Framework for Target Identification

The identification of a novel compound's biological target(s) is a systematic process that moves from broad, hypothesis-generating screens to specific, validation-focused assays.

Caption: A workflow for identifying the biological targets of a novel compound.

Experimental Protocols for Target Discovery

The following sections provide detailed methodologies for key experiments in the target identification workflow.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classical and widely used method for identifying the protein targets of small molecules.[14][15] It relies on immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate.

Protocol:

-

Synthesis of an Affinity Probe:

-

Identify a non-essential position on this compound for the attachment of a linker and an affinity tag (e.g., biotin). This requires preliminary structure-activity relationship (SAR) studies to ensure the modification does not abolish biological activity.

-

Synthesize the biotinylated analog of the compound.

-

-

Preparation of the Affinity Matrix:

-

Couple the biotinylated compound to streptavidin-coated agarose beads.

-

Prepare a control matrix with beads alone or with a biotinylated, structurally similar but biologically inactive analog.

-

-

Cell Lysis and Protein Extraction:

-

Culture a relevant cell line to a high density and harvest.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the affinity and control matrices for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand, a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing the pH.

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Prioritize candidate proteins that are consistently identified in multiple replicates and show a high signal-to-noise ratio compared to the control.

-

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying protein targets.[14][15] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolysis.

Protocol:

-

Cell Lysis:

-

Prepare a cell lysate as described for affinity chromatography.

-

-

Compound Incubation:

-

Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 30 minutes) at room temperature. The concentration of the protease should be optimized to achieve significant but not complete digestion of the total protein content in the control sample.

-

-

Quenching and Analysis:

-

Stop the digestion by adding a denaturing sample buffer and heating the samples.

-

Analyze the samples by SDS-PAGE and visualize with a protein stain.

-

-

Identification of Protected Proteins:

-

Look for protein bands that are present and more intense in the compound-treated samples compared to the vehicle control, indicating protection from proteolysis.

-

Excise these bands and identify the proteins by mass spectrometry as described previously.

-

Target Validation: From Candidates to Confirmed Targets

Once a list of candidate proteins is generated, it is crucial to validate these potential targets through orthogonal assays.

Direct Binding Assays

These assays confirm a direct physical interaction between the compound and the candidate protein.

-

Surface Plasmon Resonance (SPR): Immobilize the recombinant candidate protein on a sensor chip and flow this compound over the surface at various concentrations. A direct binding event will produce a measurable change in the refractive index, allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat change that occurs upon binding. Titrate the compound into a solution containing the recombinant protein. The resulting heat changes can be used to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Functional Assays

If the candidate target is an enzyme, a functional assay is necessary to determine if the compound modulates its activity.

-

Enzymatic Assays: Develop or utilize a commercially available assay to measure the activity of the recombinant enzyme in the presence of varying concentrations of this compound. This will reveal whether the compound is an inhibitor or an activator and allow for the determination of its potency (e.g., IC50 or EC50).

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in intact cells or cell lysates. Treat cells with the compound or a vehicle control, then heat the samples to various temperatures. The soluble fraction of the target protein is then quantified by Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Putative Target Proteins Identified by AC-MS and DARTS

| Identification Method | Protein Name | Gene Name | Molecular Weight (kDa) | Peptide Count | Fold Enrichment (vs. Control) |

| AC-MS | Protein Kinase X | PKX | 55 | 12 | 15.2 |

| AC-MS | G-protein coupled receptor Y | GPRY | 42 | 8 | 10.5 |

| DARTS | Dehydrogenase Z | DHZ | 38 | 10 | Protected |

Table 2: Validation of Target Engagement and Functional Modulation

| Target Protein | Validation Assay | Result (K_D, IC50, etc.) |

| Protein Kinase X | SPR | K_D = 500 nM |

| Protein Kinase X | Enzymatic Assay | IC50 = 1.2 µM |

| G-protein coupled receptor Y | Radioligand Binding Assay | K_i = 800 nM |

| Dehydrogenase Z | ITC | No significant binding |

Conclusion

The systematic approach outlined in this guide provides a robust framework for the de-orphaning of novel small molecules like this compound. By integrating computational predictions, unbiased biochemical screening methods, and rigorous validation assays, researchers can confidently identify and characterize the biological targets of new chemical entities, paving the way for their further development as pharmacological tools or therapeutic agents. The success of this endeavor hinges on careful experimental design, the use of appropriate controls, and the orthogonal validation of initial findings.

References

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Sharma, K., et al. (2019). Identification of protein binding partners of small molecules using label-free methods. Expert Opinion on Drug Discovery. [Link]

-

Zhang, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Wang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of the American Chemical Society. [Link]

-

R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

-

Pattanayak, P., & Dhiman, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

-

Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]

-

Guangzhou Kangyang Chemical Co., Ltd. (2025). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd.. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Drugs.com. List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. drugs.com [drugs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Access of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine: Starting Materials and Core Strategies

Abstract: This technical guide provides a comprehensive overview of viable synthetic strategies and requisite starting materials for the preparation of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine (CAS No. 1215672-25-5). The target molecule, a substituted 3,4-diaminotetrahydrofuran derivative, represents a scaffold of interest in medicinal chemistry and drug discovery. This document details two primary retrosynthetic approaches, focusing on the strategic construction of the core tetrahydrofuran ring and the sequential introduction of the amine functionalities. We provide field-proven insights into experimental choices, detailed, adaptable protocols, and a thorough analysis of commercially accessible starting materials to empower researchers in the efficient synthesis of this and structurally related compounds.

Introduction

This compound is a polysubstituted heterocyclic compound featuring a central tetrahydrofuran (THF) core functionalized with two distinct nitrogenous groups at the C3 and C4 positions. Such scaffolds are of significant interest to the pharmaceutical industry due to their conformational rigidity, chirality, and ability to present diverse pharmacophoric elements in a defined three-dimensional space. While direct literature on the synthesis of this specific molecule is sparse, its structure can be dissected into key fragments whose assembly is well-precedented in modern organic chemistry.

This guide will focus on logical, robust, and scalable synthetic routes, emphasizing the selection of appropriate starting materials and the rationale behind key transformations. The strategies discussed are derived from established methodologies for the synthesis of substituted tetrahydrofurans and pyrrolidines, including oxa-Michael additions, reductive aminations, and tandem cyclization reactions.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary strategic approaches, centered on the formation of the C-N bonds and the construction of the THF ring.

Route A involves a late-stage double amination of a key intermediate, such as a tetrahydrofuran-3,4-dione equivalent or a precursor with two leaving groups at the C3 and C4 positions. This approach is convergent but may present challenges in selectivity.

Route B is a more linear approach that relies on the sequential functionalization of a pre-formed heterocyclic core. This strategy often begins with the construction of a tetrahydrofuran-3-one or a 4-oxofuran intermediate, followed by the stepwise introduction of the two amine moieties. This method generally offers superior control over stereochemistry and regiochemistry.

This guide will focus on the more controllable and adaptable Route B , exploring two distinct variations for constructing the core intermediate.

Strategy 1: Synthesis via a Tetrahydrofuran-3-one Intermediate

This robust strategy hinges on the synthesis of a 4-pyrrolidinyl-substituted tetrahydrofuran-3-one. The final step is a reductive amination with methylamine, a highly reliable and extensively documented transformation.[1] The key challenge lies in the efficient construction of the keto-THF precursor.

Rationale and Workflow

The synthesis commences with the ring-opening of a suitable epoxide, followed by a radical carbonylation/cyclization to form the tetrahydrofuran-3-one core.[2][3] This intermediate can then be functionalized at the C4 position before the final reductive amination. An alternative involves introducing the pyrrolidine moiety early via an oxa-Michael reaction.

Key Starting Materials

| Starting Material | Structure | CAS No. | Rationale / Use |

| Glycidol |  | 556-52-5 | A versatile C3 building block for forming the THF backbone. The hydroxyl group can be protected or used as a handle for further functionalization. |

| Diphenyl diselenide | Ph-Se-Se-Ph | 1313-85-5 | Precursor for the benzeneselenolate nucleophile required for epoxide ring-opening. |

| Ethyl propiolate | HC≡CCOOEt | 623-47-2 | Used in hetero-Michael additions to form vinylogous carbonates, which are precursors for radical carbonylation.[2] |

| Methylamine (solution) | CH₃NH₂ | 74-89-5 | The nitrogen source for the final reductive amination step. |

| Pyrrolidine |  | 123-75-1 | The second nitrogen source, introduced via nucleophilic substitution. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 56553-60-7 | A mild and selective reducing agent ideal for the reductive amination of ketones in the presence of other functional groups.[1] |

Experimental Protocols (Adapted)

Protocol 3.3.1: Synthesis of a 4-Hydroxytetrahydrofuran-3-one Precursor (Conceptual)

This protocol is a conceptual adaptation based on established methods for creating substituted tetrahydrofuran-3-ones.[2][3]

-

Epoxide Ring-Opening: Dissolve diphenyl diselenide (1.1 eq) in anhydrous ethanol under an argon atmosphere. Add sodium borohydride (2.2 eq) portion-wise at 0 °C and stir until the yellow solution becomes colorless, indicating the formation of sodium benzeneselenolate. Add a protected glycidol derivative (e.g., benzyl glycidyl ether, 1.0 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The crude β-hydroxyalkyl phenyl selenide is purified by column chromatography.

-

Radical Carbonylation/Cyclization: In a high-pressure reactor, dissolve the purified selenide (1.0 eq) and AIBN (0.2 eq) in anhydrous benzene. Add tris(trimethylsilyl)silane (TTMSS, 1.5 eq). Pressurize the reactor with carbon monoxide (80 atm) and heat to 80-90 °C for 6-8 hours. After cooling and depressurization, concentrate the mixture and purify by silica gel chromatography to yield the tetrahydrofuran-3-one.

-

Hydroxylation and Activation: The resulting ketone can be hydroxylated at the C4 position using standard methods (e.g., enolate formation followed by reaction with a MoOPH reagent). The resulting alcohol is then activated as a leaving group (e.g., mesylate) by reaction with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C.

Protocol 3.3.2: Synthesis of 4-(Pyrrolidin-1-yl)tetrahydrofuran-3-one

-

To a solution of the 4-mesyloxytetrahydrofuran-3-one (1.0 eq) in acetonitrile (0.1 M), add pyrrolidine (2.5 eq) and potassium carbonate (3.0 eq).

-

Heat the mixture to reflux (approx. 82 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the desired 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one.

Protocol 3.3.3: Reductive Amination to Yield the Target Molecule

-

Dissolve 4-(pyrrolidin-1-yl)tetrahydrofuran-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

-

Add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0 M in THF). If an aqueous solution is used, add magnesium sulfate to sequester water.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[1]

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude amine by silica gel chromatography (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to afford this compound.

Strategy 2: Synthesis from a Pre-functionalized 4-Oxofuran

This elegant strategy, pioneered by Wales et al., builds the highly substituted THF core in a single, diastereoselective step from simple acyclic precursors.[4] The key is a tandem oxa-Michael/Dieckmann condensation.[4][5] Subsequent functionalization of the resulting β-keto ester at C3 and reductive amination at C4 provides a versatile route to the desired substitution pattern.

Rationale and Workflow

The power of this approach lies in its efficiency and stereocontrol. Starting with readily available cinnamate and glycolate esters, a densely functionalized THF ring is constructed. The ketone at C4 is a synthetic handle for introducing the first amine, while the ester at C3 can be converted into the second amine functionality.

Key Starting Materials

| Starting Material | Structure | CAS No. | Rationale / Use |

| Ethyl Cinnamate | Ph-CH=CH-COOEt | 103-36-6 | Provides the C2, C5, and phenyl-group portion of the THF backbone. Acts as the Michael acceptor. |

| Ethyl Glycolate | HO-CH₂-COOEt | 924-51-6 | Provides the C3, C4, and oxygen atom of the THF backbone. Acts as the Michael donor. |

| Sodium Hydride (NaH) | NaH | 7646-69-7 | A strong, non-nucleophilic base required to deprotonate the glycolate for the Michael addition and to facilitate the subsequent Dieckmann condensation. |

| Pyrrolidine | | 123-75-1 | Nitrogen source for the C4 position. |

| Diphenylphosphoryl azide (DPPA) | (PhO)₂P(O)N₃ | 26386-88-9 | A common reagent for the Curtius rearrangement, converting a carboxylic acid to an isocyanate, which can be hydrolyzed to an amine. |

Experimental Protocols (Adapted)

Protocol 4.3.1: Synthesis of Ethyl 4-oxo-2-phenyltetrahydrofuran-3-carboxylate [4]

-

Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.

-

Add a solution of ethyl glycolate (2.0 eq) in anhydrous THF dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

-

Add a solution of ethyl cinnamate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude β-keto ester by silica gel chromatography to yield the 4-oxofuran product.

Protocol 4.3.2: Sequential Amination and Functionalization (Conceptual)

This represents a more complex, multi-step sequence requiring careful optimization.

-

Reductive Amination at C4: Following Protocol 3.3.3, react the 4-oxofuran from 4.3.1 with pyrrolidine and NaBH(OAc)₃ to diastereoselectively install the pyrrolidinyl group at C4. The ester at C3 is typically stable to these conditions.

-

Ester Hydrolysis: Saponify the ethyl ester of the resulting product using lithium hydroxide (LiOH) in a THF/water mixture to yield the corresponding carboxylic acid.

-

Curtius Rearrangement for C3-Amine: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and heat the mixture to reflux (approx. 110 °C). The isocyanate intermediate is formed. Upon completion, add benzyl alcohol to trap the isocyanate as a Cbz-protected amine.

-

Deprotection and Methylation: The Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C). The resulting primary amine at C3 can then be reductively methylated using formaldehyde and sodium triacetoxyborohydride to install the required N-methyl group and furnish the final product.

Conclusion

The synthesis of this compound is readily achievable through logical, multi-step sequences using commercially available starting materials.

-